(2E)-N-(2,6-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-N-(2,6-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides. It features a conjugated system with a double bond in the prop-2-enamide moiety, and it is substituted with 2,6-dichlorophenyl and 4-methoxyphenyl groups. Compounds of this nature are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2,6-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: 2,6-dichloroaniline and 4-methoxybenzaldehyde.
Condensation Reaction: The 2,6-dichloroaniline reacts with 4-methoxybenzaldehyde in the presence of a base to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced to form the amine.
Amidation: The amine is reacted with acryloyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the double bond in the prop-2-enamide moiety, converting it to a single bond.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Saturated amides.
Substitution: Substituted dichlorophenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It may be incorporated into polymers for specific properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Receptor Binding: Studied for its binding affinity to certain biological receptors.
Medicine
Drug Development: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2E)-N-(2,6-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(2,6-dichlorophenyl)-3-phenylprop-2-enamide: Lacks the methoxy group.
(2E)-N-(2,6-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (2E)-N-(2,6-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide can influence its chemical reactivity, biological activity, and physical properties, making it unique compared to its analogs.
Properties
Molecular Formula |
C16H13Cl2NO2 |
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Molecular Weight |
322.2 g/mol |
IUPAC Name |
(E)-N-(2,6-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H13Cl2NO2/c1-21-12-8-5-11(6-9-12)7-10-15(20)19-16-13(17)3-2-4-14(16)18/h2-10H,1H3,(H,19,20)/b10-7+ |
InChI Key |
FFEWLBZPJNLBLS-JXMROGBWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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